molecular formula C20H26O3 B15287258 6|A-Hydroxy Norethindrone

6|A-Hydroxy Norethindrone

Cat. No.: B15287258
M. Wt: 314.4 g/mol
InChI Key: RONQVEAZNZIVHW-ZCJWEXGZSA-N
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Description

6|A-Hydroxy Norethindrone is a synthetic derivative of norethindrone, a progestin hormone used in various hormonal contraceptives and hormone replacement therapies. This compound is characterized by the presence of a hydroxyl group at the 6-alpha position, which can influence its biological activity and pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6|A-Hydroxy Norethindrone typically involves the hydroxylation of norethindrone. One common method includes the use of oxidizing agents such as osmium tetroxide or potassium permanganate under controlled conditions to introduce the hydroxyl group at the desired position .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6|A-Hydroxy Norethindrone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of norethindrone .

Scientific Research Applications

6|A-Hydroxy Norethindrone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6|A-Hydroxy Norethindrone involves its interaction with progesterone receptors in the body. Upon binding to these receptors, it modulates the transcription of target genes involved in reproductive and metabolic processes. This modulation can lead to the suppression of ovulation, alteration of the endometrium, and changes in cervical mucus consistency .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H26O3

Molecular Weight

314.4 g/mol

IUPAC Name

(6R,13S,17R)-17-ethynyl-6,17-dihydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H26O3/c1-3-20(23)9-7-17-15-11-18(22)16-10-12(21)4-5-13(16)14(15)6-8-19(17,20)2/h1,10,13-15,17-18,22-23H,4-9,11H2,2H3/t13?,14?,15?,17?,18-,19+,20+/m1/s1

InChI Key

RONQVEAZNZIVHW-ZCJWEXGZSA-N

Isomeric SMILES

C[C@]12CCC3C4CCC(=O)C=C4[C@@H](CC3C1CC[C@]2(C#C)O)O

Canonical SMILES

CC12CCC3C4CCC(=O)C=C4C(CC3C1CCC2(C#C)O)O

Origin of Product

United States

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